molecular formula C28H53N2Na2O6+ B12738122 Disodium 1-(2-(2-carboxyethoxy)ethyl)-1-(2-carboxyethyl)-4,5-dihydro-2-(15-methylhexadecyl)-1-H-imidazolium hydroxide CAS No. 95046-33-6

Disodium 1-(2-(2-carboxyethoxy)ethyl)-1-(2-carboxyethyl)-4,5-dihydro-2-(15-methylhexadecyl)-1-H-imidazolium hydroxide

Cat. No.: B12738122
CAS No.: 95046-33-6
M. Wt: 559.7 g/mol
InChI Key: IAPHIQNGGVQJIN-UHFFFAOYSA-M
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Description

Disodium 1-(2-(2-carboxyethoxy)ethyl)-1-(2-carboxyethyl)-4,5-dihydro-2-(15-methylhexadecyl)-1-H-imidazolium hydroxide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both carboxylic acid and imidazolium groups, which may contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 1-(2-(2-carboxyethoxy)ethyl)-1-(2-carboxyethyl)-4,5-dihydro-2-(15-methylhexadecyl)-1-H-imidazolium hydroxide likely involves multiple steps, including the formation of the imidazolium ring and the introduction of carboxyethoxy and carboxyethyl groups. Typical reaction conditions may include:

    Solvents: Common solvents such as water, ethanol, or dimethyl sulfoxide (DMSO).

    Catalysts: Acid or base catalysts to facilitate the formation of the imidazolium ring.

    Temperature: Reactions may be conducted at elevated temperatures to increase reaction rates.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Disodium 1-(2-(2-carboxyethoxy)ethyl)-1-(2-carboxyethyl)-4,5-dihydro-2-(15-methylhexadecyl)-1-H-imidazolium hydroxide may undergo various chemical reactions, including:

    Oxidation: The carboxylic acid groups may be oxidized to form other functional groups.

    Reduction: Reduction reactions may target the imidazolium ring or carboxylic acid groups.

    Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halides, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction may produce alcohols or amines.

Scientific Research Applications

Disodium 1-(2-(2-carboxyethoxy)ethyl)-1-(2-carboxyethyl)-4,5-dihydro-2-(15-methylhexadecyl)-1-H-imidazolium hydroxide may have applications in various fields, including:

    Chemistry: As a reagent or catalyst in organic synthesis.

    Biology: Potential use in biochemical assays or as a molecular probe.

    Medicine: Investigated for therapeutic properties or as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for Disodium 1-(2-(2-carboxyethoxy)ethyl)-1-(2-carboxyethyl)-4,5-dihydro-2-(15-methylhexadecyl)-1-H-imidazolium hydroxide would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Disodium 1-(2-carboxyethyl)-4,5-dihydro-2-(15-methylhexadecyl)-1-H-imidazolium hydroxide: Lacks the additional carboxyethoxy group.

    Disodium 1-(2-(2-carboxyethoxy)ethyl)-4,5-dihydro-2-(15-methylhexadecyl)-1-H-imidazolium hydroxide: Lacks the carboxyethyl group.

Uniqueness

Disodium 1-(2-(2-carboxyethoxy)ethyl)-1-(2-carboxyethyl)-4,5-dihydro-2-(15-methylhexadecyl)-1-H-imidazolium hydroxide is unique due to its combination of functional groups, which may confer distinct reactivity and functionality compared to similar compounds.

Properties

CAS No.

95046-33-6

Molecular Formula

C28H53N2Na2O6+

Molecular Weight

559.7 g/mol

IUPAC Name

disodium;3-[1-[2-(2-carboxylatoethoxy)ethyl]-2-(15-methylhexadecyl)-4,5-dihydroimidazole-1,3-diium-1-yl]propanoate;hydroxide

InChI

InChI=1S/C28H52N2O5.2Na.H2O/c1-25(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-26-29-19-21-30(26,20-17-27(31)32)22-24-35-23-18-28(33)34;;;/h25H,3-24H2,1-2H3,(H-,31,32,33,34);;;1H2/q;2*+1;/p-1

InChI Key

IAPHIQNGGVQJIN-UHFFFAOYSA-M

Canonical SMILES

CC(C)CCCCCCCCCCCCCCC1=[NH+]CC[N+]1(CCC(=O)[O-])CCOCCC(=O)[O-].[OH-].[Na+].[Na+]

Origin of Product

United States

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